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Compound of Interest

Compound Name: m-PEG15-alcohol

Cat. No.: B3117692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methoxypolyethylene glycol (m-PEG) polymers are fundamental components in modern drug

development, bioconjugation, and materials science. Their utility stems from their ability to

improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. The m-
PEG15-alcohol, a monodisperse methoxy-terminated polyethylene glycol with fifteen ethylene

glycol repeating units and a terminal hydroxyl group, serves as a critical building block for

further chemical modification.

Accurate structural confirmation and purity assessment of m-PEG15-alcohol are paramount to

ensure the quality and efficacy of the final product. This technical guide provides an in-depth

overview of the characterization of m-PEG15-alcohol using two powerful analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present

detailed experimental protocols, expected data, and a logical workflow for comprehensive

analysis.

Molecular Structure and Physicochemical
Properties
The structure of m-PEG15-alcohol consists of a terminal methoxy group (CH₃O-), a chain of

fifteen repeating ethylene glycol units (-CH₂CH₂O-), and a terminal primary alcohol group (-
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OH).

Table 1: Physicochemical Properties of m-PEG15-alcohol

Property Value Reference

Chemical Formula C₃₁H₆₄O₁₆ [1][2]

Average Molecular Weight ~692.84 g/mol [1][2]

IUPAC Name

2,5,8,11,14,17,20,23,26,29,32,

35,38,41,44-

pentadecaoxahexatetracontan-

46-ol

[1]

CAS Number 2258654-78-1

Synonyms MPEG15-OH, m-PEG15-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of PEG compounds,

providing detailed information about the molecular backbone and terminal functional groups.

¹H NMR Analysis
The ¹H NMR spectrum of m-PEG15-alcohol provides distinct signals corresponding to the

methoxy, ethylene glycol backbone, and terminal alcohol protons. A key feature in PEG spectra

is the presence of satellite peaks arising from ¹H-¹³C coupling, which can be mistaken for

impurities if not correctly identified.

Table 2: Expected ¹H NMR Chemical Shifts for m-PEG15-alcohol (in CDCl₃)
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Assignment Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity

Methoxy Terminus CH₃O- ~3.38 Singlet

PEG Backbone -O-CH₂-CH₂-O- ~3.64 - 3.70 Broad Multiplet

Alcohol Terminus -O-CH₂-CH₂-OH ~3.71 Triplet

Alcohol Terminus -O-CH₂-CH₂-OH ~3.59 Triplet

Hydroxyl Proton -CH₂-OH Variable (2.0 - 5.5) Singlet (Broad)

¹³C Satellites Backbone ¹³C-¹H ~3.47 and ~3.82 Multiplets

Note: The integration of the large backbone signal relative to the terminal methoxy singlet (3H)

can be used to estimate the average number of repeating units.

¹³C NMR Analysis
A proton-decoupled ¹³C NMR spectrum gives a simpler view of the carbon framework, with

distinct signals for the terminal groups and the repeating backbone units.

Table 3: Expected ¹³C NMR Chemical Shifts for m-PEG15-alcohol (in CDCl₃)

Assignment Carbon Environment
Expected Chemical Shift
(δ, ppm)

Methoxy Terminus CH₃O- ~59.0

PEG Backbone -O-CH₂-CH₂-O- ~70.5

Alcohol Terminus -O-CH₂-CH₂-OH ~72.5

Alcohol Terminus -O-CH₂-CH₂-OH ~61.7

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of m-PEG15-alcohol and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR

tube. Ensure the sample is fully dissolved.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution and lineshape.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop

of D₂O to the NMR tube, shake, and re-acquire the spectrum; the -OH peak will disappear.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C),

relaxation delay of 2 seconds, spectral width of 200-220 ppm.

Optionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH,

CH₂, and quaternary carbons.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and assess the polydispersity of

the PEG sample. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization

technique that minimizes fragmentation and allows for the observation of intact molecular ions.

Expected Mass Spectrum
An ESI-MS spectrum of m-PEG15-alcohol will not show a single peak but rather a distribution

of peaks. This is because PEG materials are inherently polydisperse. The most abundant peak
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should correspond to the target oligomer (n=15), with adjacent peaks separated by 44.03 Da,

the mass of a single ethylene glycol unit (C₂H₄O). PEGs readily form adducts with alkali

metals, so the most common ions observed are sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Table 4: Calculated m/z Values for m-PEG15-alcohol (n=15, MW = 692.84) in ESI-MS

Ion Species Adduct Calculated m/z

Protonated Molecule [M+H]⁺ 693.85

Sodiated Adduct [M+Na]⁺ 715.83

Potassiated Adduct [M+K]⁺ 731.80

Fragmentation Patterns
While ESI is a soft technique, some in-source fragmentation can occur. For PEG oligomers,

characteristic fragment ions may be observed at m/z 45, 89, 133, etc., corresponding to the

[H(OCH₂CH₂)ₓ]⁺ series. Alcohols can also undergo fragmentation via dehydration (loss of

water, M-18) or alpha-cleavage. For a primary alcohol, alpha-cleavage can result in a

characteristic peak at m/z 31 ([CH₂OH]⁺).

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of m-PEG15-alcohol (e.g., 0.1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Ion Trap, or

Orbitrap). Calibrate the instrument using a known standard.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire data in positive ion mode.

Set the mass range to scan from m/z 100 to 2000 to cover the expected oligomer

distribution and potential adducts.
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Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to

maximize signal intensity and minimize fragmentation.

Data Processing: Analyze the resulting spectrum to identify the distribution of PEG

oligomers. Calculate the mass difference between adjacent peaks to confirm the presence of

the ethylene glycol repeat unit. Identify the primary adducts and confirm that the average

molecular weight is consistent with the target structure.

Integrated Analysis and Workflow
The most robust characterization of m-PEG15-alcohol is achieved by integrating data from

both NMR and MS. NMR confirms the specific chemical structure and functional end-groups,

while MS provides the molecular weight distribution and confirms the average molecular

weight.

General Characterization Workflow
The following diagram illustrates the typical experimental workflow for the complete

characterization of m-PEG15-alcohol.
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Caption: Experimental workflow for m-PEG15-alcohol characterization.
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Logical Relationship of Spectral Data
This diagram shows how specific pieces of information from each analytical technique

contribute to the final structural verification.

NMR Spectroscopy Mass Spectrometry
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Caption: Data integration for structural confirmation of m-PEG15-alcohol.
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Conclusion
The comprehensive characterization of m-PEG15-alcohol requires a multi-faceted analytical

approach. ¹H and ¹³C NMR spectroscopy serve to unequivocally confirm the chemical structure,

including the integrity of the terminal methoxy and hydroxyl functional groups. Concurrently,

ESI Mass Spectrometry validates the average molecular weight and provides a clear picture of

the oligomer distribution. By following the detailed protocols and data interpretation logic

outlined in this guide, researchers, scientists, and drug development professionals can

confidently verify the identity, purity, and quality of m-PEG15-alcohol, ensuring the reliability of

their subsequent research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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